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Compound of Interest

Compound Name: 2,4-Dibromo-5-chloropyridine

Cat. No.: B1423800

An In-Depth Technical Guide to 2,3-Dibromo-5-chloropyridine (CAS 137628-17-2)

Abstract: This technical guide provides a comprehensive overview of 2,3-Dibromo-5-
chloropyridine, a pivotal halogenated pyridine intermediate for advanced chemical synthesis.
While the user's query specified the chemical name "2,4-Dibromo-5-chloropyridine,” the
provided CAS number, 137628-17-2, uniquely and consistently corresponds to 2,3-Dibromo-5-
chloropyridine in authoritative chemical databases and supplier catalogs.[1][2][3] This
document will therefore focus exclusively on the compound correctly identified by this CAS
number. We will delve into its physicochemical properties, spectroscopic profile, strategic
applications in palladium-catalyzed cross-coupling reactions, and its role as a versatile building
block in the fields of pharmaceutical and agrochemical development. Detailed experimental
protocols and safety guidelines are provided to equip researchers, scientists, and drug
development professionals with the practical knowledge required to effectively utilize this
valuable reagent.

Core Properties and Spectroscopic Profile

2,3-Dibromo-5-chloropyridine is a polyhalogenated pyridine derivative whose synthetic utility is
derived from the distinct reactivity of its three halogen substituents. This differential reactivity
allows for programmed, regioselective functionalization, making it a valuable scaffold in multi-
step organic synthesis.[1][4]

Physicochemical Characteristics
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The key physical and chemical properties of 2,3-Dibromo-5-chloropyridine are summarized
below for quick reference.

Property Value Source(s)
CAS Number 137628-17-2 [1][3]
Molecular Formula CsH2Br2CIN [1][3]
Molecular Weight 271.34 g/mol [11[3]

White to light yellow or light
Appearance [1]
orange powder/crystal

Melting Point 41 - 45°C [1]

Soluble in DMSO, DMF, and
Solubility chlorinated solvents; slightly [4]

soluble in water.[4]

N Store at 2 - 8 °C under an inert
Storage Conditions [1][5]
atmosphere.[1][5]

Chemical Structure

The structure of 2,3-Dibromo-5-chloropyridine features two bromine atoms at positions 2 and 3,
and a chlorine atom at position 5.

Caption: Structure of 2,3-Dibromo-5-chloropyridine.

Spectroscopic Characterization (Predicted)

While a publicly available, fully assigned spectrum for this specific compound is not readily
available, its features can be reliably predicted based on its structure and data from analogous
compounds.[6]

e 1H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the
aromatic region (typically & 7.0-9.0 ppm). These signals would appear as doublets due to
mutual coupling (*JHH), corresponding to the protons at the C4 and C6 positions.
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e 13C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon
atoms of the pyridine ring, as they are all in unique chemical environments. The signals for
carbons bearing halogen atoms (C2, C3, C5) will be shifted downfield.

o Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a
molecule containing two bromine atoms and one chlorine atom, which is a powerful
diagnostic tool for confirming its identity. The molecular ion peak (M+) would be observed
around m/z 271, accompanied by other peaks reflecting the natural isotopic abundance of Br
(7°Br = 50.7%, 81Br = 49.3%) and Cl (3°Cl = 75.8%, 37Cl = 24.2%).

Strategic Applications in Cross-Coupling Chemistry

The primary utility of 2,3-Dibromo-5-chloropyridine lies in its role as a versatile substrate for
palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-CI
bonds (generally C-Br > C-Cl for oxidative addition to Pd(0)) allows for sequential, site-selective
modifications, providing a powerful strategy for building molecular complexity.

Key Cross-Coupling Reactions

Suzuki-Miyaura Sonogashira Buchwald-Hartwig

(R-B(OH)2) (R-C=C-H) (RzNH)

C-C Bond Formation C-C Bond Formation C-N Bond Formation
(Biaryls) (Alkynes) (Aryl Amines)

Click to download full resolution via product page

Caption: Major synthetic transformations of the core molecule.
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Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating C(sp?)-
C(sp?) bonds, essential for synthesizing biaryl compounds found in many pharmaceuticals.[7]
[8] For 2,3-Dibromo-5-chloropyridine, the reaction can be tuned to selectively substitute the
bromine atoms over the less reactive chlorine atom.

Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high
selectivity and yield.[9] The C2-Br bond is often the most labile due to its position adjacent to
the nitrogen atom, followed by the C3-Br bond. The C5-CI bond typically requires more forcing
conditions to react. This reactivity gradient enables a stepwise approach to synthesis.

Representative Protocol: Monoselective Suzuki-Miyaura Coupling

 Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dibromo-5-chloropyridine (1.0
mmol, 271 mg), the desired arylboronic acid (1.1 mmol), and a base such as KsPOa4 (2.0
mmol).

o Catalyst & Solvent: Add the palladium catalyst (e.g., Pd(PPhs)4, 0.05 mmol, 5 mol%) and an
anhydrous solvent like 1,4-dioxane/water (4:1, 5 mL).

e Degassing: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

» Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction
progress by TLC or LC-MS.

o Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, wash with
water and brine, dry the organic layer over anhydrous NazSOas, and concentrate under
reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel to isolate the
desired mono-arylated product.

Sonogashira Coupling for Alkynylpyridine Synthesis

The Sonogashira coupling enables the direct installation of alkyne moieties, which are
prevalent in natural products, functional materials, and drug candidates.[10][11] This reaction
typically proceeds under mild conditions and shows high functional group tolerance.
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Expert Insight: Copper-free Sonogashira conditions are often preferred in pharmaceutical
synthesis to avoid potential contamination of the final product with toxic copper salts.[11] The
regioselectivity follows a similar pattern to the Suzuki coupling, with the C-Br bonds reacting
preferentially.

Representative Protocol: Copper-Free Sonogashira Coupling

 Inert Atmosphere: In a glovebox or under a stream of argon, combine 2,3-Dibromo-5-
chloropyridine (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium precatalyst (e.qg.,
Pd(OAc):z with a suitable phosphine ligand like SPhos, 2-5 mol%), and a base (e.g., Cs2COs,
2.0 mmol) in a vial.

e Solvent: Add anhydrous solvent, such as THF or DMF (3-5 mL).

o Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C until the
starting material is consumed (monitor by TLC/LC-MS).

o Workup: Quench the reaction with saturated agueous NHa4Cl solution and extract with an
organic solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Wash the combined organic extracts with brine, dry over MgSOa, filter, and
concentrate. Purify the residue via flash chromatography to yield the alkynylpyridine product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a critical
step in the synthesis of countless pharmaceuticals containing aniline and related motifs.[12][13]
The reaction couples aryl halides with a wide variety of amines.

Expert Insight: The amination of electron-deficient heteroaryl halides can be challenging.
Success hinges on the selection of a suitable ligand, often a bulky, electron-rich phosphine
(e.g., XPhos, RuPhos), which promotes the rate-limiting reductive elimination step.[14][15] A
strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.

Representative Protocol: Buchwald-Hartwig Amination
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Inert Atmosphere: Charge an oven-dried vial with a stir bar, NaOt-Bu (1.4 mmol), the
palladium precatalyst (e.g., Pdz(dba)s, 2 mol%), and the phosphine ligand (e.g., XPhos, 4-5
mol%). Seal the vial and purge with argon.

Reagents: Add 2,3-Dibromo-5-chloropyridine (1.0 mmol), the amine (1.2 mmol), and
anhydrous toluene or dioxane (4 mL) via syringe.

Reaction: Heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor for
completion by LC-MS.

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a
pad of Celite to remove palladium black.

Purification: Concentrate the filtrate and purify the crude product by silica gel
chromatography to obtain the desired amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

2,3-Dibromo-5-chloropyridine is not an active ingredient itself but serves as a foundational
building block for creating more complex, biologically active molecules.[1]

Pharmaceutical Research: The halogenated pyridine core is a common feature in many
kinase inhibitors, antivirals, and central nervous system agents. This intermediate allows for
the systematic exploration of the chemical space around the pyridine scaffold, enabling the
synthesis of compound libraries for high-throughput screening.[1][4][16]

Agrochemical Development: It is a key intermediate in the synthesis of novel pesticides and
herbicides. The introduction of bromine and chlorine atoms can enhance the biological
activity and metabolic stability of the target agrochemical.[1]

Materials Science: The ability to introduce diverse functional groups via cross-coupling
makes this compound useful in creating advanced materials, such as organic light-emitting
diodes (OLEDs) and specialized polymers where the halogenated nature can impart
properties like thermal stability.[1][4]

Safety, Handling, and Storage
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Proper handling of 2,3-Dibromo-5-chloropyridine is essential due to its potential hazards. All
procedures should be conducted in a well-ventilated fume hood by trained personnel.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System
(GHS).

Hazard Class GHS Statement Source(s)
Acute Toxicity, Oral H301: Toxic if swallowed [3B1[17]
Skin Corrosion/Irritation H315: Causes skin irritation [3][18]
o H319: Causes serious eye
Eye Damage/Irritation S [3][18]
irritation

. L H335: May cause respiratory
Respiratory Irritation S [3][18]
irritation

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[19]
[20]

» Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or
vapors.[19] Ensure eyewash stations and safety showers are readily accessible.[20]

» Handling: Avoid contact with skin, eyes, and clothing.[19] Avoid formation of dust. Wash
hands thoroughly after handling.[20]

o Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place,
preferably under an inert atmosphere.[1][5]

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
This should be treated as hazardous chemical waste.[17]
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Conclusion

2,3-Dibromo-5-chloropyridine (CAS 137628-17-2) is a highly valuable and versatile building
block for synthetic chemistry. Its utility is defined by the three halogen atoms that can be
selectively functionalized through modern cross-coupling methodologies. This allows for the
efficient and controlled synthesis of complex substituted pyridines, which are critical
components in the development of new pharmaceuticals, agrochemicals, and advanced
materials. A thorough understanding of its reactivity, combined with strict adherence to safety
protocols, enables researchers to fully leverage the synthetic potential of this important
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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